Product packaging for L-Fucose-1-phosphatedisodiumsalt(Cat. No.:)

L-Fucose-1-phosphatedisodiumsalt

Cat. No.: B14105271
M. Wt: 304.10 g/mol
InChI Key: JQKUFGHFOLJBBD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fucose Metabolism in Diverse Organisms

Fucose is a deoxyhexose sugar found in a wide variety of organisms, including mammals, plants, bacteria, and fungi. capes.gov.brnih.gov Unlike most other sugars in mammals which are in the D-configuration, fucose exists in the L-configuration. nih.govoup.com The metabolism of fucose is primarily directed towards the synthesis of an activated form, guanosine (B1672433) diphosphate (B83284) L-fucose (GDP-L-fucose), which serves as the universal donor for fucosyltransferases—enzymes that attach fucose to other molecules. oup.com

Organisms have evolved two main pathways for the synthesis of GDP-L-fucose: the de novo pathway and the salvage pathway. oup.comnih.gov The de novo pathway, which is the major route in mammals, synthesizes GDP-L-fucose from GDP-mannose. researchgate.netoup.com The salvage pathway, on the other hand, utilizes free L-fucose obtained from the extracellular environment or from the breakdown of existing glycoconjugates within the cell. oup.comresearchgate.net

In bacteria, such as Escherichia coli and Salmonella enterica, fucose metabolism is linked to the utilization of this sugar as a carbon and energy source, particularly under anaerobic conditions. frontiersin.orgnih.govnih.gov Some gut bacteria, like Campylobacter jejuni, can utilize L-fucose from host mucins, giving them a competitive advantage in the intestinal environment. pnas.orgfrontiersin.org Fungi also possess pathways for fucose metabolism, highlighting the widespread importance of this sugar across different kingdoms of life. capes.gov.br

Central Role of L-Fucose-1-phosphate as a Metabolic Intermediate

L-fucose-1-phosphate is the cornerstone of the fucose salvage pathway. nih.gov This pathway is a two-step process that efficiently converts free L-fucose into the activated sugar nucleotide, GDP-L-fucose. nih.gov In the first step, the enzyme L-fucokinase (also known as fucokinase or FUK) catalyzes the phosphorylation of L-fucose, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, to produce L-fucose-1-phosphate and adenosine diphosphate (ADP). wikipedia.orgnih.gov

The second and final step of the salvage pathway involves the enzyme fucose-1-phosphate guanylyltransferase (FPGT). This enzyme facilitates the reaction between L-fucose-1-phosphate and guanosine triphosphate (GTP) to yield GDP-L-fucose and pyrophosphate. wikipedia.orgmedchemexpress.com GDP-L-fucose is then ready to be used by fucosyltransferases in the Golgi apparatus and endoplasmic reticulum for the synthesis of glycoconjugates. researchgate.net The salvage pathway, with L-fucose-1-phosphate at its core, provides a crucial mechanism for cells to recycle fucose, supplementing the de novo pathway to meet the cellular demand for fucosylation. nih.gov

Table 1: Key Enzymes of the Fucose Salvage Pathway

EnzymeAbbreviationSubstratesProductsFunction
L-FucokinaseFUK, FCSKL-fucose, ATPL-fucose-1-phosphate, ADPPhosphorylates free L-fucose. wikipedia.orgnih.gov
Fucose-1-phosphate guanylyltransferaseFPGTL-fucose-1-phosphate, GTPGDP-L-fucose, PyrophosphateConverts L-fucose-1-phosphate to the activated sugar donor GDP-L-fucose. wikipedia.orgmedchemexpress.com

Table 2: Comparison of GDP-L-Fucose Biosynthesis Pathways

FeatureDe Novo PathwaySalvage Pathway
Starting Substrate GDP-mannose oup.comnih.govFree L-fucose oup.comnih.gov
Key Intermediate GDP-4-keto-6-deoxymannose nih.govL-fucose-1-phosphate nih.gov
Primary Enzymes GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein) oup.comnih.govL-fucokinase (FUK), Fucose-1-phosphate guanylyltransferase (FPGT) nih.gov
Cellular Contribution Major pathway, accounts for ~90% of GDP-L-fucose synthesis in mammals. nih.govoup.comMinor pathway, contributes ~10% of GDP-L-fucose synthesis in mammals. nih.gov

Significance within Glycoconjugate Biosynthesis Pathways

The production of GDP-L-fucose, facilitated by the pathway involving L-fucose-1-phosphate, is paramount for the biosynthesis of a diverse array of fucosylated glycoconjugates. oup.com These molecules, which include glycoproteins and glycolipids, have fucose attached in specific linkages and play critical roles in numerous cellular and physiological processes. nih.govontosight.ai

Fucosylated glycans are essential for cell-cell adhesion and signaling. capes.gov.brnih.gov For instance, they are crucial components of the ligands for selectins, a family of cell adhesion molecules that mediate the trafficking of leukocytes during inflammation. oup.comfrontiersin.org The ABO blood group antigens are another well-known example of fucosylated glycans, where fucose is a key determinant of the different blood types. nih.govoup.com

Furthermore, fucosylation is involved in modulating the immune system. The presence or absence of fucose on antibodies, such as IgG, can significantly impact their function. nih.govontosight.ai Alterations in the expression of fucosylated oligosaccharides have also been implicated in various pathological conditions, including cancer. nih.govoup.com For example, changes in the fucosylation of certain proteins can serve as biomarkers for diseases like hepatocellular carcinoma. nih.gov The regulation of fucosylation is also critical for developmental processes, including fertilization and embryogenesis, and for host-microbe interactions in the gut. nih.govfrontiersin.orgnih.gov

Table 3: Examples of Fucosylated Glycoconjugates and Their Functions

Glycoconjugate/StructureFunction
Sialyl Lewis X (sLex) Ligand for selectins, crucial for leukocyte adhesion to endothelial cells during inflammation. oup.comfrontiersin.org
ABO Blood Group Antigens Determine blood type and are important for blood transfusion compatibility. nih.govoup.com
Core Fucosylated N-glycans on IgG Modulate the effector functions of antibodies, including antibody-dependent cellular cytotoxicity (ADCC). nih.govontosight.ai
Fucosylated Glycans on Notch Receptors Regulate Notch signaling, a pathway critical for embryonic development and cell fate decisions. frontiersin.org
Mucins Heavily glycosylated proteins in mucus that can be utilized by gut microbiota and act as a physical barrier. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Na2O9P B14105271 L-Fucose-1-phosphatedisodiumsalt

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate

InChI

InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2

InChI Key

JQKUFGHFOLJBBD-UHFFFAOYSA-L

Canonical SMILES

CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Biosynthetic Pathways and Enzymology of L Fucose 1 Phosphate

The Fucose Salvage Pathway

In mammalian cells, GDP-L-fucose is synthesized through two distinct routes: the de novo pathway and the salvage pathway. oup.complos.org The de novo pathway converts GDP-D-mannose to GDP-L-fucose. plos.org The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose by recycling free L-fucose that may be derived from extracellular sources or from the breakdown of glycoproteins and glycolipids within the cell. uniprot.orgresearchgate.netgenecards.orgnih.gov This pathway consists of two key enzymatic steps. nih.govresearchgate.net First, L-fucose is phosphorylated to produce L-fucose-1-phosphate. plos.orgresearchgate.net Subsequently, L-fucose-1-phosphate is converted to GDP-L-fucose. plos.orgresearchgate.net L-fucose-1-phosphate is the central intermediate in this crucial recycling process. hmdb.ca

L-Fucokinase (FCSK/FUK) Activity and Substrate Specificity

L-fucokinase, also known as fucokinase (FUK) or FCSK, is the first enzyme in the fucose salvage pathway. plos.orgnih.gov Its primary function is the phosphorylation of L-fucose to form β-L-fucose-1-phosphate. nih.gov This enzyme exhibits a high degree of specificity for its substrates. While its primary substrate is L-fucose, it can also phosphorylate D-arabinose, although at a slower rate. qmul.ac.ukgenome.jp Research on a bifunctional enzyme from Bacteroides fragilis has shown that other monosaccharides like 5-azido-l-fucose, 5-alkynyl-l-fucose, and l-galactose can also be phosphorylated. nih.gov The enzyme's activity is dependent on the presence of divalent cations, with magnesium (Mg²⁺) and iron (Fe²⁺) being the most effective for promoting the highest levels of activity. qmul.ac.ukgenome.jp

The phosphorylation of L-fucose by L-fucokinase is an ATP-dependent reaction. qmul.ac.ukcreative-enzymes.com The enzyme catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the anomeric hydroxyl group of L-fucose, resulting in the formation of β-L-fucose 1-phosphate and adenosine diphosphate (B83284) (ADP). qmul.ac.ukcreative-enzymes.com The reaction is summarized as: ATP + L-fucose → ADP + β-L-fucose 1-phosphate. qmul.ac.uk

Table 1: L-Fucokinase Catalyzed Reaction
SubstratesEnzymeProducts
L-FucoseL-Fucokinase (FCSK/FUK)β-L-fucose-1-phosphate
ATPADP

L-fucokinase is classified under the EC number 2.7.1.52. qmul.ac.ukcreative-enzymes.com This classification places it within the family of transferases, specifically those that transfer phosphorus-containing groups (phosphotransferases) with an alcohol group as the acceptor. wikipedia.org Its systematic name is ATP:β-L-fucose 1-phosphotransferase. qmul.ac.uk Other common names for this enzyme include fucokinase, fucose kinase, L-fucose kinase, and ATP:6-deoxy-L-galactose 1-phosphotransferase. qmul.ac.ukexpasy.org

Fucose-1-phosphate Guanylyltransferase (FPGT/GFPP) Activity

Following the phosphorylation of L-fucose, the resulting L-fucose-1-phosphate is acted upon by the second enzyme in the salvage pathway, fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP). plos.orguniprot.orgresearchgate.netgenecards.orgnih.govresearchgate.nethmdb.ca This enzyme catalyzes the conversion of L-fucose-1-phosphate to the activated sugar donor, GDP-L-fucose. uniprot.orgnih.govresearchgate.net

Table 2: Fucose-1-phosphate Guanylyltransferase Catalyzed Reaction
SubstratesEnzymeProducts
β-L-fucose-1-phosphateFucose-1-phosphate Guanylyltransferase (FPGT/GFPP)GDP-L-fucose
GTPDiphosphate

Fucose-1-phosphate guanylyltransferase is classified under the EC number 2.7.7.30. creative-enzymes.comqmul.ac.uk This places it in the family of transferases, specifically nucleotidyltransferases that transfer phosphorus-containing nucleotide groups. wikipedia.org The systematic name for this enzyme is GTP:β-L-fucose-1-phosphate guanylyltransferase. qmul.ac.uk It is also commonly referred to as GDP fucose pyrophosphorylase, guanosine (B1672433) diphosphate L-fucose pyrophosphorylase, and GDP-L-fucose pyrophosphorylase. qmul.ac.ukwikipedia.org

Bifunctional Enzymes in Salvage Pathway (e.g., FKP)

In some organisms, including certain bacteria and plants, the two enzymatic steps of the salvage pathway following the uptake of L-fucose are catalyzed by a single bifunctional enzyme. A well-characterized example is the L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP). This enzyme possesses two distinct catalytic domains that carry out the sequential conversion of L-fucose to GDP-L-fucose, with L-fucose-1-phosphate as the intermediate.

The FKP enzyme integrates fucokinase and GDP-L-fucose pyrophosphorylase activities into a single polypeptide chain. The C-terminal domain of the protein typically harbors the fucokinase activity, which catalyzes the phosphorylation of L-fucose at the C-1 position, using ATP as the phosphate donor, to produce β-L-fucose-1-phosphate. nih.govresearchgate.net Subsequently, the N-terminal domain, which contains the GDP-L-fucose pyrophosphorylase activity, catalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-L-fucose and pyrophosphate. nih.govresearchgate.net

Structural and kinetic studies of FKP from Bacteroides fragilis have provided insights into its catalytic mechanism. The full-length enzyme exists as a tetramer. nih.gov The fucokinase activity of the B. fragilis FKP shows a preference for alkaline conditions and a broad selectivity for divalent metal ions such as Mg2+, Mn2+, Co2+, and Fe2+. In contrast, the GDP-fucose pyrophosphorylase activity is highly dependent on magnesium ions. nih.gov

Research on a similar bifunctional enzyme in Arabidopsis thaliana (AtFKGP) has also elucidated its kinetic properties. Point mutations in the respective domains of AtFKGP resulted in the loss of either the fucokinase or the GDP-L-fucose pyrophosphorylase activity, confirming the bifunctional nature of the enzyme. The fucokinase activity of the recombinant AtFKGP demonstrated a requirement for divalent cations like Mg2+ or Mn2+, with Mn2+ being more effective. On the other hand, the GDP-L-fucose pyrophosphorylase activity was more robust with Mg2+. researchgate.netsemanticscholar.org

Table 1: Kinetic Parameters of Bifunctional Fucokinase/GDP-L-fucose Pyrophosphorylase (FKP) Enzymes

Enzyme Source Activity Substrate Apparent Km kcat Catalytic Efficiency (kcat/Km)
Bacteroides fragilis (Full-length FKP) Fucokinase L-Fucose 0.066 mM 0.39 s-1 5.9 mM-1s-1
Bacteroides fragilis (Full-length FKP) Fucokinase ATP 0.15 mM 0.39 s-1 2.6 mM-1s-1
Arabidopsis thaliana (AtFKGP) Fucokinase L-Fucose 1.0 mM Not Reported Not Reported
Arabidopsis thaliana (AtFKGP) Fucokinase ATP 0.45 mM Not Reported Not Reported
Arabidopsis thaliana (AtFKGP) GDP-L-Fucose Pyrophosphorylase L-Fucose-1-phosphate 0.052 mM Not Reported Not Reported
Arabidopsis thaliana (AtFKGP) GDP-L-Fucose Pyrophosphorylase GTP 0.17 mM Not Reported Not Reported

Interplay with De Novo GDP-L-Fucose Biosynthesis

In mammalian cells, GDP-L-fucose is produced through two main pathways: the de novo pathway and the salvage pathway. nih.govresearchgate.net The de novo pathway converts GDP-mannose to GDP-L-fucose in a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3, also known as FX protein). nih.govresearchgate.net The salvage pathway, as previously discussed, utilizes free L-fucose to generate GDP-L-fucose, with L-fucose-1-phosphate being a key intermediate. While previously considered to operate independently, recent evidence suggests a mutual regulation and interplay between these two pathways. nih.govplos.org

Regulatory Mechanisms in Pathway Interconnection

The interconnection between the de novo and salvage pathways is governed by complex regulatory mechanisms, including feedback inhibition and changes in enzyme expression levels.

A primary regulatory control is the feedback inhibition of the de novo pathway by the final product, GDP-L-fucose. GDP-L-fucose acts as an allosteric inhibitor of GDP-mannose 4,6-dehydratase (GMDS), the first enzyme in the de novo pathway. nih.govsemanticscholar.org This inhibition helps to maintain cellular homeostasis of GDP-L-fucose levels. When the salvage pathway is active and producing sufficient GDP-L-fucose, the de novo pathway can be downregulated.

Furthermore, studies have revealed a mutual regulation at the level of enzyme expression. Inactivation of enzymes in one pathway can lead to compensatory changes in the other. For instance, in human embryonic kidney (HEK293T) cells lacking the TSTA3 enzyme of the de novo pathway, the level of fucokinase (FCSK), a key enzyme in the salvage pathway, was observed to be elevated, particularly when the cells were supplemented with fucose. nih.govplos.org Conversely, in cells deficient in fucokinase, the protein level of TSTA3 from the de novo pathway was found to be increased. nih.govplos.org This suggests a coordinated regulation to ensure a stable supply of GDP-L-fucose for cellular processes. However, this mutual regulation does not appear to be uniform across all enzymes of the de novo pathway. For example, the elevation of fucokinase was observed in cells lacking TSTA3 but not in cells lacking GMDS, the other key enzyme of the de novo pathway. nih.govplos.org

Table 2: Summary of Regulatory Interplay between De Novo and Salvage Pathways

Condition Observed Effect on Enzyme Levels Implied Regulatory Mechanism
High cellular levels of GDP-L-fucose Inhibition of GDP-mannose 4,6-dehydratase (GMDS) activity Allosteric feedback inhibition
Inactivation of TSTA3 (de novo pathway) Increased levels of fucokinase (FCSK) in the salvage pathway, especially with fucose supplementation Compensatory upregulation of the salvage pathway
Inactivation of fucokinase (FCSK) (salvage pathway) Increased levels of TSTA3 in the de novo pathway Compensatory upregulation of the de novo pathway
Inactivation of GMDS (de novo pathway) No significant change in fucokinase (FCSK) levels Differential regulation within the de novo pathway's influence on the salvage pathway

Catabolism and Degradation Pathways Involving L Fucose 1 Phosphate

L-Fuculose Kinase (FucK) and L-Fuculose-1-phosphate

L-Fuculokinase, encoded by the fucK gene, is a key enzyme in the L-fucose catabolic pathway. wikipedia.orgwikiwand.com It belongs to the transferase family, specifically the phosphotransferases. wikipedia.orgwikiwand.com The primary function of this enzyme is to catalyze the phosphorylation of L-fuculose. uniprot.org This reaction utilizes a molecule of ATP to transfer a phosphate (B84403) group to L-fuculose, resulting in the formation of L-fuculose-1-phosphate and ADP. wikipedia.org This phosphorylation step is essential as it "activates" the fuculose molecule for the subsequent cleavage reaction. The systematic name for this enzyme is ATP:L-fuculose 1-phosphotransferase. wikipedia.org The reaction is a critical control point in the dissimilation of L-fucose. nih.gov

Table 1: Properties of L-Fuculokinase (FucK)

Property Description
EC Number 2.7.1.51 wikipedia.orguniprot.org
Systematic Name ATP:L-fuculose 1-phosphotransferase wikipedia.org
Gene fucK wikipedia.orgnih.gov
Reaction ATP + L-fuculose ⇌ ADP + L-fuculose-1-phosphate wikipedia.org
Enzyme Family Transferase (specifically Phosphotransferase) wikipedia.orgwikiwand.com
Metabolic Pathway Fructose and Mannose Metabolism, L-fucose Catabolism wikipedia.orguniprot.org

L-Fuculose-1-phosphate Aldolase (B8822740) (FcsA/FucA) Activity

Once L-fuculose-1-phosphate is synthesized, it serves as the substrate for the next enzyme in the pathway, L-fuculose-1-phosphate aldolase (FucA). oipub.comuniprot.org This enzyme is a member of the lyase family, specifically the aldehyde-lyases, which specialize in cleaving carbon-carbon bonds. wikipedia.org FucA is categorized as a class II aldolase, characterized by its dependence on a metal ion, typically zinc (Zn2+), for its catalytic activity. ebi.ac.uk The enzyme exists as a homotetramer. ebi.ac.uk In E. coli, the genes for the L-fucose utilization pathway, including fucA, are clustered together in the fuc regulon. nih.gov The systematic name for this enzyme is L-fuculose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming). wikipedia.org

Table 2: Characteristics of L-Fuculose-1-phosphate Aldolase (FucA)

Characteristic Detail
EC Number 4.1.2.17 uniprot.orgwikipedia.org
Systematic Name L-fuculose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming) wikipedia.org
Gene fucA nih.gov
Enzyme Family Lyase (specifically Aldehyde-lyase) wikipedia.org
Cofactor Requires a divalent metal cation, typically Zinc (Zn2+) ebi.ac.uk
Metabolic Pathway Fructose and Mannose Metabolism, L-fucose Degradation uniprot.orgwikipedia.org

The core function of L-fuculose-1-phosphate aldolase is to catalyze the reversible cleavage of the six-carbon L-fuculose-1-phosphate molecule. uniprot.orgebi.ac.uk This reaction breaks the substrate into two three-carbon products: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. oipub.comebi.ac.uk This aldol (B89426) cleavage is a pivotal step that connects fucose metabolism to glycolysis. The reaction is highly specific, producing (S)-lactaldehyde. wikipedia.org The enzyme demonstrates a high affinity for L-fuculose-1-phosphate. uniprot.org

Table 3: L-Fuculose-1-phosphate Aldolase Cleavage Reaction

Substrate Enzyme Products
L-fuculose-1-phosphate L-fuculose-1-phosphate aldolase (FucA) Dihydroxyacetone phosphate (DHAP) + L-lactaldehyde oipub.comwikipedia.orgebi.ac.uk

The two products of the FucA-catalyzed reaction, dihydroxyacetone phosphate and L-lactaldehyde, are readily integrated into the cell's central carbon metabolism. osu.edu

Dihydroxyacetone Phosphate (DHAP): DHAP is a direct intermediate in the glycolysis pathway. ethz.ch It is readily isomerized by the enzyme triosephosphate isomerase to form glyceraldehyde 3-phosphate. ethz.ch Glyceraldehyde 3-phosphate then continues through the subsequent steps of glycolysis to generate pyruvate, ATP, and NADH, thus providing both energy and metabolic precursors for the cell. researchgate.net

L-Lactaldehyde: The metabolic fate of L-lactaldehyde can vary depending on the organism and the environmental conditions. Under aerobic conditions, it is typically oxidized to L-lactate by an NAD-linked dehydrogenase. oipub.com L-lactate can then be converted to pyruvate. Under anaerobic conditions, L-lactaldehyde can be reduced to L-1,2-propanediol, which may be excreted from the cell. oipub.com

This integration allows the carbon atoms from L-fucose to be efficiently utilized for cellular energy production and biosynthetic processes. osu.edu

Cellular and Physiological Roles of L Fucose 1 Phosphate

Precursor for Fucosylated Glycans and Glycoconjugates

L-Fucose-1-phosphate is a key intermediate in the "salvage pathway," one of two routes for the synthesis of guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose). GDP-L-fucose is the universal donor substrate for fucosyltransferases, enzymes that attach fucose to a wide array of glycans and glycoconjugates. These fucosylated structures are vital for a myriad of physiological processes.

The salvage pathway begins with free L-fucose, which can be sourced from the diet or the breakdown of existing glycoconjugates. This L-fucose is then phosphorylated by the enzyme fucokinase (FCSK) to produce L-fucose-1-phosphate. Subsequently, the enzyme L-fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase, catalyzes the reaction of L-fucose-1-phosphate with guanosine triphosphate (GTP) to form GDP-L-fucose.

This salvage pathway complements the de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose. While the de novo pathway is the primary source of GDP-L-fucose in many cells, the salvage pathway, and therefore L-fucose-1-phosphate, is crucial for recycling fucose and is the basis for therapeutic strategies involving fucose supplementation.

Fucosylated glycans, the end products of this pathway, are involved in:

Cell Adhesion and Inflammation: Structures like the sialyl Lewis X antigen, a fucosylated glycan, are essential for the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. nih.gov

Immune Regulation: The fucosylation of antibodies, particularly the core fucosylation of the Fc region of IgG1, can modulate their activity. nih.gov

Development and Signaling: Fucosylated glycans on receptors like Notch are critical for proper developmental signaling. wikigenes.org

Cancer Progression: Altered fucosylation patterns are a hallmark of many cancers and can contribute to metastasis. frontiersin.org

The central role of L-fucose-1-phosphate as a precursor is underscored by research into fucosylation inhibitors. Analogs of fucose-1-phosphate have been developed as potent and specific inhibitors of fucosylation, highlighting the pathway's significance in health and disease. nih.govwikigenes.org

Table 1: Key Enzymes in the L-Fucose Salvage Pathway

Enzyme Abbreviation Function
Fucokinase FCSK Phosphorylates free L-fucose to L-fucose-1-phosphate.
L-Fucose-1-phosphate guanylyltransferase FPGT Converts L-fucose-1-phosphate and GTP to GDP-L-fucose.

Role in Microbial Fucose Utilization

In the microbial world, particularly within the complex ecosystem of the gut, L-fucose is a valuable nutrient source. L-Fucose-1-phosphate is a pivotal intermediate in the bacterial catabolism of L-fucose, enabling microorganisms to adapt to their host environment and providing avenues for metabolic engineering.

The ability to utilize L-fucose, which is abundantly present in the host's intestinal mucus, provides a significant competitive advantage to many gut bacteria, including commensals and pathogens. nih.gov Bacteria like Escherichia coli and members of the genus Bacteroides possess a dedicated set of genes, organized in the fuc regulon, for the transport and metabolism of L-fucose. nih.govnih.gov

The catabolic pathway in these bacteria involves the following steps:

L-fucose is transported into the cell by a permease (fucP).

L-fucose is then converted to L-fuculose by an isomerase (fucI).

L-fuculose is subsequently phosphorylated by a kinase (fucK) to form L-fuculose-1-phosphate .

Finally, L-fuculose-1-phosphate aldolase (B8822740) (fucA) cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

DHAP enters directly into glycolysis, while L-lactaldehyde can be further metabolized. This pathway allows bacteria to harness fucose from host glycans as a carbon and energy source. nih.gov For pathogens like Campylobacter jejuni and enterohemorrhagic E. coli (EHEC), fucose utilization is not just for nutrition but is also linked to colonization and virulence. nih.govnih.govresearchgate.net

The microbial pathway for fucose utilization has been a target for metabolic engineering to produce valuable biochemicals. By manipulating the genes of the fuc operon and other related pathways in organisms like E. coli, researchers can channel the carbon flow from fucose or other sugars towards the production of specific compounds.

For instance, engineered E. coli strains have been developed to produce L-fucose itself. nih.gov These strategies often involve blocking the native fucose degradation pathway to prevent the breakdown of the desired product. Other applications could involve the production of L-lactaldehyde or 1,2-propanediol, which have various industrial uses. The understanding of L-fucose-1-phosphate's role within this metabolic network is fundamental to the rational design of these microbial cell factories. researchgate.net

Signaling and Regulatory Functions (e.g., FucR regulation)

Beyond its role as a metabolic intermediate, the fucose pathway, and specifically a derivative of L-fucose-1-phosphate, plays a crucial role in gene regulation in bacteria. In E. coli, the expression of the fuc genes is tightly controlled by the regulatory protein FucR. nih.gov

The true inducer of the fuc regulon is not L-fucose itself, but its metabolic product, L-fuculose-1-phosphate . asm.org When L-fucose is available and enters the catabolic pathway, the resulting L-fuculose-1-phosphate binds to the FucR protein. This binding event activates FucR, which in turn acts as a transcriptional activator, switching on the expression of the fuc operons (fucPIK and fucAO). wikigenes.orgresearchgate.netescholarship.org This regulatory circuit ensures that the enzymes required for fucose metabolism are only produced when their substrate is present, an efficient system of resource management for the bacterium.

Furthermore, fucose metabolism can have broader regulatory effects. In EHEC, a fucose-sensing system known as FusKR can modulate the expression of virulence genes. nih.gov The accumulation of L-fuculose-1-phosphate can also influence the utilization of other sugars, such as D-ribose, indicating a cross-talk between different metabolic pathways. asm.org This demonstrates that L-fucose-1-phosphate and its isomers are not just cogs in a metabolic machine but also function as important signaling molecules that allow bacteria to sense and respond to their nutritional environment.

Research Methodologies and Approaches for Studying L Fucose 1 Phosphate

Enzymatic Synthesis and Characterization

The enzymatic production of L-Fucose-1-phosphate is a cornerstone of its study, providing the necessary material for further research. This process often involves the use of specific enzymes that catalyze the phosphorylation of L-fucose.

To obtain the enzymes required for synthesis, researchers commonly utilize recombinant protein expression systems. A bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), from Bacteroides fragilis is a notable example. This enzyme can be expressed in host organisms like Escherichia coli. pnas.orgresearchgate.net The purification of these recombinant enzymes is a critical step to ensure the specificity of the subsequent enzymatic reactions. Affinity chromatography is a common method for purification. For instance, L-fucokinase has been purified from pig kidney cytosol, and recombinant canine alpha-L-fucosidase has been purified using fucosylamine-linked agarose. nih.govnih.gov

Once purified, the activity of the enzymes involved in L-Fucose-1-phosphate metabolism is quantified through various biochemical assays. For L-fucokinase, assays typically measure the rate of L-fucose phosphorylation. This can be achieved by using radiolabeled L-fucose and measuring the incorporation of the label into L-Fucose-1-phosphate. nih.gov For instance, one unit of L-fucokinase activity can be defined as the amount of enzyme that phosphorylates one picomole of L-fucose per minute. nih.gov The activity of GDP-fucose pyrophosphorylase, which converts L-Fucose-1-phosphate to GDP-L-fucose, can be measured using a pyrophosphate assay kit. nih.gov The pH and metal ion dependence of these enzymes are also characterized to determine optimal reaction conditions. For example, L-fucokinase activity in some systems shows a preference for alkaline pH and can utilize various divalent metal ions, while GDP-fucose pyrophosphorylase activity is often strictly dependent on magnesium ions. nih.gov

Metabolic Flux Analysis in Model Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing insights into the flow of metabolites through various pathways. wikipedia.org In the context of L-Fucose-1-phosphate, MFA can be applied to model organisms like Escherichia coli or the probiotic yeast Saccharomyces boulardii to understand how they metabolize L-fucose. nih.govmdpi.com By introducing isotopically labeled L-fucose (e.g., ¹³C-labeled) and analyzing the labeling patterns of downstream metabolites, researchers can trace the path of carbon from fucose through the metabolic network. This allows for the determination of flux through the pathway that produces L-Fucose-1-phosphate and its subsequent conversion to other compounds. nih.govnih.gov For example, MFA has been used to elucidate the metabolic pathways of L-fucose utilization in engineered S. boulardii, showing the production of 1,2-propanediol. nih.gov This approach can identify metabolic bottlenecks and guide genetic engineering strategies to improve the production of fucose-derived products.

Genetic and Transcriptomic Approaches

Genetic and transcriptomic analyses are crucial for identifying the genes and regulatory networks involved in L-Fucose-1-phosphate metabolism. By comparing the gene expression profiles of cells grown in the presence and absence of L-fucose, researchers can identify genes that are upregulated and are likely involved in its utilization. pnas.org For example, microarray experiments with Campylobacter jejuni revealed an operon of genes that were significantly upregulated during growth on L-fucose. pnas.org Similarly, transcriptomic analysis of E. coli utilizing L-fucose has shown changes in the expression of genes involved in central carbon metabolism. mdpi.com These studies have been instrumental in identifying the genes encoding key enzymes such as L-fucose permease, L-fucose isomerase, L-fucokinase (fucK), and L-fuculose-1-phosphate aldolase (B8822740) (fucA). pnas.org Furthermore, genetic approaches, such as creating gene knockouts, can confirm the function of these identified genes in L-fucose metabolism.

Investigation of Analogues and Inhibitors

The study of L-Fucose-1-phosphate analogues and inhibitors provides valuable tools for probing the function of enzymes involved in its metabolism and for developing potential therapeutic agents.

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create a wide range of L-Fucose-1-phosphate derivatives. This approach has been used to produce fluorinated analogs of L-fucose and L-Fucose-1-phosphate. nih.govru.nl For example, fluorinated fucose analogs can be synthesized chemically and then enzymatically converted to their corresponding 1-phosphate derivatives. nih.gov These derivatives can act as inhibitors of fucosyltransferases or other enzymes in the fucose metabolic pathway. The synthesis often utilizes the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to convert fucose analogs into their corresponding GDP-fucose derivatives via a fucose-1-phosphate intermediate. pnas.orgnih.gov This strategy has been employed to generate libraries of modified glycans for studying their biological roles. pnas.org

Interactive Data Table: Enzymes in L-Fucose-1-Phosphate Metabolism

EnzymeEC NumberFunctionOrganism Source (Example)
L-Fucokinase2.7.1.52Phosphorylates L-fucose to L-Fucose-1-phosphate. wikipedia.orgBacteroides fragilis, Pig Kidney pnas.orgnih.gov
GDP-fucose pyrophosphorylase2.7.7.30Converts L-Fucose-1-phosphate to GDP-L-fucose. hmdb.caBacteroides fragilis pnas.org
L-Fuculose-1-phosphate aldolase4.1.2.17Reversibly cleaves L-fuculose-1-phosphate.Klebsiella pneumoniae nih.gov
L-Fucose isomerase5.3.1.25Interconverts L-fucose and L-fuculose. nih.govRaoultella sp. nih.gov
Alpha-L-fucosidase3.2.1.51Hydrolyzes terminal L-fucose residues from glycoconjugates.Canine nih.gov

Impact on Fucosylation Pathways

The salvage pathway is a two-step enzymatic process. First, free L-fucose is phosphorylated by L-fucokinase (FUK or FCSK) to produce β-L-fucose-1-phosphate. oup.comnih.gov Subsequently, the enzyme L-fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase, catalyzes the reaction between β-L-fucose-1-phosphate and Guanosine (B1672433) Triphosphate (GTP) to yield GDP-L-fucose and pyrophosphate. nih.govwikipedia.org This GDP-L-fucose then joins the cellular pool and is transported into the Golgi apparatus and endoplasmic reticulum to be used by fucosyltransferases for the glycosylation of proteins and lipids. nih.govresearchgate.net

Detailed Research Findings

Research into the salvage pathway's dynamics has revealed its significant impact on cellular fucosylation, particularly when the de novo pathway is impaired or when exogenous fucose is available. Studies using human cell lines with genetic knockouts of enzymes in the de novo pathway, such as GDP-mannose 4,6-dehydratase (GMDS) or TSTA3, demonstrate a near-complete loss of cellular fucosylation. nih.gov However, this deficiency can be effectively rescued by supplementing the culture medium with L-fucose. This rescue effect underscores the functional capacity of the salvage pathway to generate sufficient GDP-L-fucose to restore normal glycosylation, provided its substrate is available. oup.complos.org

For instance, in human embryonic kidney (HEK293T) cells with a knockout of the TSTA3 enzyme, the addition of L-fucose to the culture medium leads to a massive increase in intracellular GDP-L-fucose concentration. nih.gov This highlights that the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-L-fucose is highly efficient. Interestingly, while exogenous fucose supplementation boosts the salvage pathway, it also leads to feedback inhibition of the de novo pathway, ensuring that the total cytoplasmic pool of GDP-fucose remains relatively constant under physiological conditions. nih.gov

Methodologies to investigate these pathways often involve metabolic flux analysis using stable isotope-labeled precursors. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to quantify the levels of nucleotide sugars like GDP-L-fucose and intermediates like L-fucose-1-phosphate. nih.gov For example, studies have quantified the increase in GDP-fucose levels in Fut8+/- mice following the administration of exogenous L-fucose, demonstrating the in vivo relevance of the salvage pathway. nih.gov Furthermore, the functional consequence of modulating this pathway is often assessed by analyzing the fucosylation status of specific glycoproteins using lectin blotting with fucose-specific lectins like Aleuria aurantia (B1595364) lectin (AAL). nih.gov

The kinetic properties of the enzymes involved provide further insight into the pathway's regulation. Studies on the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, which contains both the fucokinase and FPGT domains, have determined the kinetic parameters for the substrates.

Table 1: Kinetic Parameters of the Bifunctional Enzyme BfFKP Domains

This table presents the Michaelis-Menten constant (Km) for the substrates of the two enzymatic domains of the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis (BfFKP). The Km value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate.

Enzyme DomainSubstrateKm (mM)Reference
Fucokinase DomainL-Fucose8.1 d-nb.info
ATP3.9 d-nb.info
GDP-Fucose Pyrophosphorylase (FPGT) Domainβ-L-Fucose-1-phosphate0.9 d-nb.info
GTP1.7 d-nb.info

The data show that the GDP-fucose pyrophosphorylase (FPGT) domain has a significantly higher affinity (lower Km) for β-L-fucose-1-phosphate compared to the fucokinase domain's affinity for L-fucose. d-nb.info This suggests that once L-fucose-1-phosphate is formed, it is efficiently converted into GDP-L-fucose.

Future Research Directions and Unexplored Avenues

Elucidation of Unidentified Regulatory Mechanisms

The metabolic pathways involving L-fucose are intricately regulated. L-fucose-1-phosphate is a central molecule in the salvage pathway, which converts free L-fucose into GDP-L-fucose. nih.gov This pathway is an alternative to the de novo pathway that synthesizes GDP-L-fucose from GDP-mannose. nih.gov While the primary role of L-fucose-1-phosphate is as a substrate for GDP-fucose pyrophosphorylase, its potential as a regulatory molecule in other metabolic pathways is an area ripe for investigation.

Structural Biology of L-Fucose-1-phosphate Interacting Enzymes

A deep understanding of the biological function of L-fucose-1-phosphate necessitates detailed structural information of the enzymes that interact with it. The bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis is a key player, catalyzing the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-L-fucose. pnas.orgnih.gov X-ray crystal structures of FKP in complex with its substrates and products have provided significant insights into its catalytic mechanism. nih.govresearchgate.net

The C-terminal domain of FKP houses the fucokinase activity, where L-fucose is phosphorylated to β-L-fucose-1-phosphate. nih.gov The N-terminal domain contains the pyrophosphorylase activity, which then converts fucose-1-phosphate and GTP into GDP-fucose. nih.gov Structural studies have identified key amino acid residues involved in catalysis, such as Asp762 acting as a general base in the fucokinase reaction and Lys187 facilitating the nucleophilic attack in the pyrophosphorylase reaction. nih.govresearchgate.net

However, the structural biology of other enzymes that may interact with L-fucose-1-phosphate, or enzymes with similar functions from different organisms, remains largely unexplored. For example, comparing the structures of FKP from various bacterial species could reveal evolutionary adaptations and differences in substrate specificity or regulation. Furthermore, obtaining high-resolution structures of these enzymes in complex with L-fucose-1-phosphate analogs could aid in the design of specific inhibitors or probes for further biological studies.

Table 1: Key Enzymes Interacting with L-Fucose-1-phosphate

Enzyme NameOrganismFunctionEC Number
L-fucokinase/GDP-fucose pyrophosphorylase (FKP)Bacteroides fragilisBifunctional enzyme that converts L-fucose to GDP-L-fucose via L-fucose-1-phosphate. pnas.orgnih.gov2.7.1.52 / 2.7.7.30
L-fucose isomeraseRaoultella sp.Interconverts L-fucose and L-fuculose. nih.gov5.3.1.25
L-fuculose-1-phosphate aldolase (B8822740)E. coliCatalyzes the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) and L-lactaldehyde to form L-fuculose-1-phosphate. google.com4.1.2.17

Novel Biotechnological Applications (beyond current scope of search results)

The enzymatic synthesis of L-fucose and its derivatives holds significant promise for various biotechnological applications. L-fucose-1-phosphate is a key intermediate in many of these synthetic schemes. Chemoenzymatic approaches have been developed for the large-scale preparation of GDP-L-fucose, a crucial donor substrate for fucosyltransferases. pnas.orgresearchgate.netnih.gov These methods often utilize enzymes like L-fucokinase to produce L-fucose-1-phosphate as a precursor. nih.gov

Future research could explore the use of L-fucose-1-phosphate in the synthesis of novel fucosylated molecules with therapeutic or diagnostic potential. For example, engineered metabolic pathways in microbial hosts could be designed to overproduce L-fucose-1-phosphate, which could then be channeled towards the synthesis of specific fucosylated oligosaccharides or glycoconjugates. The bifunctional nature of enzymes like FKP from Bacteroides fragilis makes them particularly attractive for one-pot synthesis of GDP-L-fucose and its analogs. pnas.org

Furthermore, the development of robust and efficient enzymatic systems for the synthesis of L-fucose itself, where L-fuculose-1-phosphate is a key intermediate, opens up possibilities for producing this valuable monosaccharide from inexpensive starting materials. google.com The exploration of novel fucosyltransferases in combination with efficient L-fucose-1-phosphate generating systems could lead to the production of a wide array of complex carbohydrates for various applications in medicine and materials science.

Comparative Glycobiology Across Species

L-fucose is a widespread monosaccharide found in glycans across a vast range of organisms, from bacteria to mammals. nih.govoup.com The fucosylated glycans play diverse and crucial roles in biological processes such as cell adhesion, signaling, and immunity. oup.comontosight.ai However, the metabolism and utilization of L-fucose can vary significantly between species.

Comparative studies of the enzymes and pathways involved in L-fucose metabolism, with L-fucose-1-phosphate as a central intermediate, can provide valuable insights into the evolution of these processes. For instance, while mammals have both de novo and salvage pathways for GDP-fucose synthesis, the presence and regulation of these pathways can differ in various microorganisms. nih.govnih.gov Some bacteria, like Campylobacter jejuni, possess an L-fucose utilization cluster of genes that allows them to metabolize L-fucose as a carbon source. nih.govfrontiersin.org

Future research in comparative glycobiology could focus on:

Identifying and characterizing novel enzymes involved in L-fucose-1-phosphate metabolism from diverse organisms.

Investigating the regulatory networks that control fucose utilization in different species and environmental niches.

Understanding how host-microbe interactions are influenced by the ability of gut bacteria to metabolize host-derived fucose. nih.gov

In plants, L-fucose is an essential component of cell wall polysaccharides and glycoproteins, and its biosynthesis is crucial for plant immunity. nih.gov Comparative studies between plant and animal fucosylation pathways could reveal conserved and divergent mechanisms of glycan function. By examining the role of L-fucose-1-phosphate and its associated enzymes across the tree of life, a more comprehensive picture of the biological significance of this simple sugar will emerge.

Q & A

Basic: What analytical techniques are recommended to validate the structural integrity and purity of L-Fucose-1-phosphate disodium salt?

To confirm structural identity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphate group verification) and high-resolution mass spectrometry (HRMS). For purity assessment, reverse-phase HPLC with UV detection (210–220 nm) or ion-exchange chromatography can quantify impurities. Polarimetry is critical to confirm the optical activity of the L-fucose moiety . Pre-experiment calibration with certified reference materials (CRMs) ensures accuracy.

Basic: How should researchers design a stability study for L-Fucose-1-phosphate disodium salt under varying pH and temperature conditions?

A stability study should include:

  • Experimental variables : pH (4.0–8.0), temperature (4°C, 25°C, 37°C), and light exposure.
  • Sampling intervals : 0, 7, 14, 30, and 60 days.
  • Analytical endpoints : Degradation products (HPLC), optical rotation (polarimetry), and phosphate release (colorimetric assays, e.g., malachite green method).
    Use buffered solutions (e.g., phosphate-buffered saline) to maintain pH. Include triplicate samples and statistical analysis (ANOVA) to assess significance .

Advanced: How can contradictory data on the metabolic incorporation of L-Fucose-1-phosphate in glycoconjugate biosynthesis be resolved?

Contradictions often arise from differences in cell models (e.g., bacterial vs. mammalian systems) or assay conditions. Researchers should:

Replicate experiments using standardized protocols (e.g., uniform enzyme concentrations, cofactors like GTP).

Cross-validate with orthogonal methods (e.g., radiolabeled tracer studies vs. LC-MS/MS quantification).

Contextualize findings by comparing enzyme kinetics (Km, Vmax) across species using Lineweaver-Burk plots .
A meta-analysis of existing literature using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) can identify confounding variables .

Advanced: What experimental strategies optimize the use of L-Fucose-1-phosphate disodium salt in studying fucosylation-deficient cell lines?

  • Knockout/CRISPR models : Validate fucosylation pathways via lectin staining (e.g., Aleuria aurantia lectin) and rescue experiments with exogenous L-Fucose-1-phosphate.
  • Dose-response studies : Titrate concentrations (0.1–10 mM) to identify saturation points for fucosyltransferase activity.
  • Metabolic labeling : Combine with azide-modified fucose analogs for click chemistry-based tracking of glycoconjugates .
    Include negative controls (e.g., sodium phosphate buffer) to distinguish phosphate-specific effects .

Basic: What safety protocols are critical when handling L-Fucose-1-phosphate disodium salt in laboratory settings?

  • Storage : 4°C in airtight, light-protected containers to prevent hydrolysis .
  • Handling : Use nitrile gloves and fume hoods for weighing. Avoid inhalation with N95 masks.
  • Waste disposal : Neutralize with 1M NaOH before disposal in designated chemical waste containers.
    Refer to SDS sections P201 (pre-experiment protocols) and P210 (avoiding ignition sources) for compliance .

Advanced: How can researchers address discrepancies in reported kinetic parameters of fucosyltransferases using L-Fucose-1-phosphate as a substrate?

Discrepancies may stem from assay conditions (e.g., divalent cation concentrations, pH). To resolve:

Standardize assay buffers : Use 20 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, and 1 mM DTT.

Control for enzyme purity : SDS-PAGE and activity assays with reference substrates (e.g., GDP-fucose).

Data normalization : Express activity as nmol/min/mg protein, using Bradford assays for protein quantification.
Comparative studies across homologs (e.g., FUT1 vs. FUT8) can clarify isoform-specific kinetics .

Basic: What are the best practices for synthesizing L-Fucose-1-phosphate disodium salt in-house?

  • Chemical synthesis : Phosphorylation of L-fucose using phosphoryl chloride (POCl₃) in anhydrous pyridine, followed by ion-exchange chromatography (Dowex 50W-X8, Na⁺ form) for sodium salt conversion.
  • Enzymatic synthesis : Use purified fucose kinase and ATP in Tris buffer (pH 8.0), with product purification via size-exclusion chromatography.
    Characterize intermediates with TLC (silica gel, n-butanol:acetic acid:water = 2:1:1) and confirm final product purity (>95%) via HPLC .

Advanced: How does L-Fucose-1-phosphate disodium salt modulate immune cell signaling compared to GDP-fucose?

  • Mechanistic studies : Compare TLR4 activation (ELISA for IL-6/IL-8) in THP-1 cells treated with L-Fucose-1-phosphate vs. GDP-fucose.
  • Pathway analysis : Use phospho-specific antibodies (e.g., p-NF-κB, p-ERK) in Western blotting.
  • Metabolic tracing : ¹³C-labeled L-Fucose-1-phosphate to track incorporation into cell-surface glycans (LC-MS/MS).
    Differences may arise from nucleotide-sugar vs. monophosphate uptake mechanisms, requiring glycoengineered cell models for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.